2-Amino-1-(4-ethylphenyl)propan-1-one
CAS No.: 805951-15-9
Cat. No.: VC18124561
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 805951-15-9 |
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Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | 2-amino-1-(4-ethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3,12H2,1-2H3 |
Standard InChI Key | KACGTMNGFPBVPZ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-amino-1-(4-ethylphenyl)propan-1-one, reflecting its propan-1-one core, amino group at the second carbon, and para-ethyl-substituted aromatic ring. Its molecular formula, C₁₁H₁₅NO, corresponds to a molecular weight of 177.24 g/mol, calculated as follows:
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Carbon (12.01 × 11): 132.11 g/mol
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Hydrogen (1.008 × 15): 15.12 g/mol
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Nitrogen (14.01): 14.01 g/mol
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Oxygen (16.00): 16.00 g/mol
The compound’s structure distinguishes it from related cathinones like 4-EMC (C₁₂H₁₇NO), which features a methylamino group instead of the primary amine .
Spectral and Stereochemical Properties
While direct spectral data for 2-amino-1-(4-ethylphenyl)propan-1-one are unavailable, inferences can be drawn from structurally analogous compounds:
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IR Spectroscopy: Expected absorption bands include N-H stretching (3300–3500 cm⁻¹), carbonyl C=O (1680–1720 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
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NMR: The ¹H NMR spectrum would likely show a singlet for the aromatic protons (δ 7.2–7.4 ppm), a quartet for the ethyl group’s methylene (δ 2.6–2.8 ppm), and a triplet for the methyl group (δ 1.2–1.4 ppm).
The compound lacks chiral centers, unlike 4-MEC, which exhibits enantiomeric pairs due to its methylamino substituent .
Synthesis and Manufacturing Pathways
Friedel-Crafts Acylation
A common route involves reacting 4-ethylbenzene with α-bromopropionyl bromide in the presence of AlCl₃:
This method yields moderate efficiency (45–60%) but requires stringent control to avoid polyacylation byproducts.
Reductive Amination
An alternative approach employs reductive amination of 1-(4-ethylphenyl)propan-1-one with ammonium acetate and sodium cyanoborohydride:
This method offers higher regioselectivity (>80%) but necessitates anhydrous conditions.
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessment via GC-MS reveals a primary peak at m/z 177 (molecular ion) .
Physicochemical Properties
The compound’s moderate lipophilicity (logP 2.1) suggests favorable blood-brain barrier penetration, a trait associated with psychoactive NPS .
Pharmacological Activity
Monoamine Transporter Inhibition
In vitro assays using rat synaptosomes indicate dopamine transporter (DAT) inhibition (IC₅₀ = 1.2 μM) and serotonin transporter (SERT) inhibition (IC₅₀ = 3.8 μM) . These values are 2–3 times higher than those reported for 4-MEC, reflecting reduced potency due to the primary amine’s lower lipid solubility .
Behavioral Effects in Animal Models
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Locomotor Activity: Administered at 10 mg/kg (i.p.), the compound increased ambulatory counts by 220% in Sprague-Dawley rats over 60 minutes .
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Conditioned Place Preference: Doses ≥5 mg/kg induced significant place preference, suggesting abuse liability comparable to Schedule II stimulants .
Toxicological Profile
Acute Toxicity
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LD₅₀ (Mouse, i.v.): 32 mg/kg, with symptoms including hyperthermia (ΔT = +2.8°C), tachycardia, and seizures .
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Neurotoxicity: Post-mortem analysis revealed striatal dopamine depletion (45% reduction at 20 mg/kg) .
Metabolic Pathways
Primary metabolites identified via LC-HRMS include:
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N-Acetyl-2-amino-1-(4-ethylphenyl)propan-1-one (m/z 219.1)
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4-Ethylhippuric Acid (m/z 194.1)
CYP2D6 and CYP3A4 mediate N-acetylation, while β-keto reduction is negligible compared to cathinones with secondary amines .
Analytical Detection
GC-MS Fragmentation Pattern
HPLC Retention Time
Using a C18 column (ACN/0.1% TFA mobile phase), the compound elutes at 8.2 minutes, distinguishable from 4-EMC (9.7 minutes) .
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